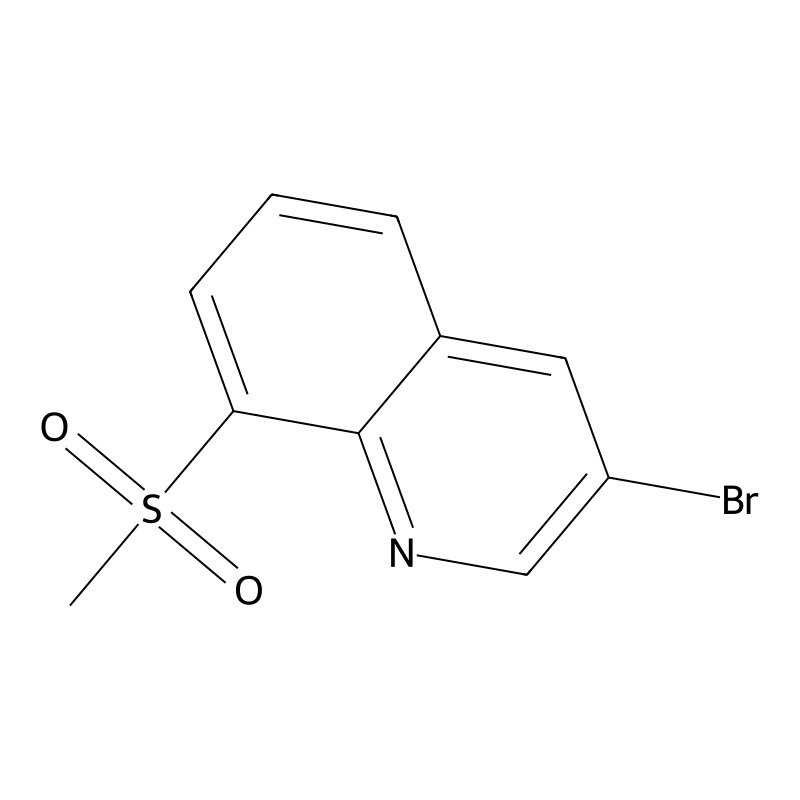

3-Bromo-8-(methylsulfonyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry

Application: “3-Bromo-8-(methylsulfonyl)quinoline” is used in the bromination of 8-substituted quinolines.

Method of Application: The bromination of a series of 8-substituted quinolines was reinvestigated and specified for optimum yields and isolation conditions.

Results: The bromination process resulted in the synthesis of novel phthalonitriles.

3-Bromo-8-(methylsulfonyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 3-position and a methylsulfonyl group at the 8-position. The quinoline structure consists of a fused benzene and pyridine ring, which contributes to its chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and potential for interaction with biological targets, making it a compound of interest in medicinal chemistry.

The chemical reactivity of 3-Bromo-8-(methylsulfonyl)quinoline can be attributed to both the bromine and the methylsulfonyl groups. Common reactions include:

- Electrophilic Aromatic Substitution: The bromine atom can undergo substitution reactions, allowing for further functionalization of the quinoline ring.

- Nucleophilic Substitution: The methylsulfonyl group can participate in nucleophilic attack, making it a suitable precursor for synthesizing various derivatives.

- Reductive Reactions: The compound can be reduced to yield different derivatives, depending on the reaction conditions.

Research indicates that compounds related to 3-Bromo-8-(methylsulfonyl)quinoline exhibit significant biological activities, including:

- Anticancer Properties: Some derivatives have shown efficacy against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways.

- Antimicrobial Activity: Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in antibiotic development.

- Antiviral Effects: Certain derivatives have been reported to inhibit viral replication, indicating a broader scope of biological activity.

The synthesis of 3-Bromo-8-(methylsulfonyl)quinoline typically involves several steps:

- Bromination of Quinoline Derivatives: This can be achieved using molecular bromine or N-bromosuccinimide under controlled conditions to selectively introduce the bromine atom at the desired position .

- Sulfonation Reaction: The introduction of the methylsulfonyl group can be performed using sulfonyl chlorides in the presence of bases such as triethylamine. This step usually follows the bromination process to yield the final product .

- Purification: The resulting compound is often purified through recrystallization or chromatographic techniques.

3-Bromo-8-(methylsulfonyl)quinoline has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting cancer or infectious diseases.

- Chemical Probes: It can serve as a tool in biochemical assays to explore biological pathways or interactions.

- Material Science: The compound may find uses in developing new materials due to its electronic properties.

Studies on interaction profiles indicate that 3-Bromo-8-(methylsulfonyl)quinoline may interact with various biomolecules:

- Protein Binding: Investigations into how this compound binds to specific proteins can provide insights into its mechanism of action.

- Metal Ion Complexation: Similar compounds have shown affinity for metal ions, which could lead to applications in catalysis or as chelating agents .

Several compounds share structural similarities with 3-Bromo-8-(methylsulfonyl)quinoline, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Bromo-8-hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial and anticancer activities |

| 7-Bromo-8-methoxyquinoline | Methoxy group at position 7 | Antiviral properties |

| 5-Amino-7-bromoquinolin-8-sulfonate | Amino and sulfonate groups | Enhanced anticancer activity |

These compounds illustrate the diversity within quinoline derivatives while highlighting the unique attributes of 3-Bromo-8-(methylsulfonyl)quinoline due to its specific substitutions.

The synthesis of brominated quinoline derivatives dates back to early studies on quinoline reactivity. Bromination of 8-substituted quinolines, including those with hydroxyl, methoxy, or amino groups, has been systematically explored to optimize regioselectivity. The development of 3-bromo-8-(methylsulfonyl)quinoline emerged from efforts to functionalize quinoline scaffolds with electron-withdrawing groups to enhance their pharmacological and synthetic utility. Key advancements in bromination methodologies, such as the use of molecular bromine (Br₂) in chloroform, have enabled efficient synthesis of this compound.

Classification in Heterocyclic Chemistry

3-Bromo-8-(methylsulfonyl)quinoline belongs to the class of quinoline derivatives, which are bicyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring. Within this class, it is further categorized as a halogenated quinoline due to the bromine substituent and a sulfonylated quinoline due to the methylsulfonyl group. These modifications significantly influence its electronic properties and reactivity compared to unsubstituted quinoline.

| Structural Feature | Description |

|---|---|

| Quinoline Core | Fused benzene and pyridine rings with nitrogen at position 1 |

| Bromine Substituent | Electron-withdrawing group at position 3, enhancing electrophilic reactivity |

| Methylsulfonyl Group | Electron-withdrawing substituent at position 8; improves solubility and stability |

Nomenclature and Structural Significance

The compound’s IUPAC name, 3-bromo-8-(methylsulfonyl)quinoline, reflects its substituents and positions. Key identifiers include:

- CAS Number: 1956385-35-5

- Molecular Formula: C₁₀H₈BrNO₂S

- Molecular Weight: 286.15 g/mol

- SMILES Code:

O=S(C1=C2N=CC(Br)=CC2=CC=C1)(C)=O

The methylsulfonyl group at position 8 and bromine at position 3 create a meta-substituted pattern, which is critical for directing further functionalization reactions.

Position in Quinoline-Based Chemical Research

3-Bromo-8-(methylsulfonyl)quinoline serves as a key intermediate in synthesizing bioactive molecules. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylsulfonyl group stabilizes the quinoline ring and enhances metabolic stability. This dual functionality positions it as a valuable scaffold in drug discovery, particularly for targeting kinases, antimalarial agents, and anticancer therapies.

Structural Characteristics

Quinoline Core Framework

The quinoline core framework represents a fundamental bicyclic aromatic system that forms the structural backbone of 3-Bromo-8-(methylsulfonyl)quinoline [11]. Quinoline is characterized by its double ring structure, consisting of a pyridine ring fused to a benzene ring, creating a heterocyclic aromatic compound with the molecular formula C₉H₇N [11] [13]. This bicyclic system is also known as benzo[b]pyridine or 1-azanaphthalene, highlighting its relationship to both benzene and pyridine structural motifs [13].

The quinoline framework exhibits unique electronic properties due to the presence of the nitrogen atom within the pyridine portion of the molecule [11]. The nitrogen atom contributes to the aromatic character of the system while also providing a site for potential coordination and hydrogen bonding interactions [11]. The benzene ring portion maintains typical aromatic characteristics, allowing for electrophilic aromatic substitution reactions at various positions [14] [36].

The planarity of the quinoline system is crucial for its stability and reactivity patterns [13]. The fusion of the two rings creates a rigid planar structure that facilitates π-electron delocalization across the entire bicyclic framework [13]. This extended conjugation system contributes significantly to the stability of quinoline derivatives and influences their spectroscopic and photophysical properties [13].

Significance of Bromine at Position 3

The presence of bromine at position 3 of the quinoline ring system introduces significant electronic and steric effects that influence the overall properties of 3-Bromo-8-(methylsulfonyl)quinoline [15] [33]. Position 3 in the quinoline numbering system corresponds to the carbon adjacent to the nitrogen atom in the pyridine ring portion, making it a particularly reactive site for substitution reactions [14].

Bromine substitution at position 3 creates an electron-withdrawing effect through both inductive and resonance mechanisms [32] [36]. The high electronegativity of bromine (2.96 on the Pauling scale) results in a significant inductive electron withdrawal from the aromatic system [32]. This electronic effect influences the reactivity of other positions on the quinoline ring and affects the compound's overall electronic properties [33].

The size and polarizability of the bromine atom also introduce important steric considerations [33]. Research on quinoline derivatives has demonstrated that small substituents at position 3 can significantly affect metabolic stability and enzyme interactions [33]. The bromine substituent occupies considerable space around position 3, potentially influencing molecular conformations and intermolecular interactions [33].

Studies of electrophilic aromatic substitution in quinoline systems have shown that position 3 represents a site of moderate reactivity compared to other positions on the quinoline ring [14]. The electronic influence of the nitrogen atom makes position 3 less reactive toward electrophiles compared to positions on the benzene ring portion, but more reactive than position 2 [14].

Role of Methylsulfonyl Group at Position 8

The methylsulfonyl group (methanesulfonyl group) at position 8 represents a powerful electron-withdrawing substituent that significantly modifies the electronic properties of the quinoline system [28]. Position 8 is located on the benzene ring portion of the quinoline framework, specifically ortho to the ring fusion and meta to the nitrogen-containing pyridine ring .

The methylsulfonyl group contains a sulfur atom in the +6 oxidation state, bonded to two oxygen atoms and one methyl group [28] [29]. This functional group is highly electronegative and exerts strong electron-withdrawing effects through both inductive and resonance mechanisms [28]. The sulfur-oxygen double bonds create a highly polarized system that withdraws electron density from the aromatic ring [29].

Research on sulfonyl-containing aromatic compounds has demonstrated that methylsulfonyl groups can increase the reactivity of aromatic systems toward nucleophilic attack [31] [35]. The electron-withdrawing nature of this group stabilizes negative charge development during nucleophilic substitution reactions [31]. Additionally, the methylsulfonyl group can participate in hydrogen bonding interactions through its oxygen atoms, influencing crystal packing and molecular recognition properties .

The positioning of the methylsulfonyl group at position 8 creates a unique electronic environment within the quinoline system . This substitution pattern results in complementary electronic effects with the bromine substituent at position 3, as both groups withdraw electron density from the aromatic system through different mechanisms .

Crystallographic Analysis and Structural Confirmation

Crystallographic analysis of quinoline derivatives provides essential information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [19] [20] [23]. Studies of similar quinoline compounds have revealed characteristic structural features that are likely present in 3-Bromo-8-(methylsulfonyl)quinoline [23] [24].

X-ray crystallographic investigations of quinoline derivatives consistently show that the quinoline ring system maintains a high degree of planarity [23] [24]. The bond lengths within the quinoline framework typically range from 1.327 to 1.375 Å for carbon-nitrogen bonds, with bond angles around the nitrogen atom varying from 117.98° to 118.05° [21]. These parameters are characteristic of aromatic heterocyclic systems and confirm the aromatic nature of the quinoline core [21].

Crystallographic studies of quinoline compounds with electron-withdrawing substituents have demonstrated the importance of intermolecular hydrogen bonding in crystal packing [23] [27]. The presence of the methylsulfonyl group in 3-Bromo-8-(methylsulfonyl)quinoline provides multiple hydrogen bond acceptor sites through its oxygen atoms [23]. Research on similar compounds has shown that sulfonyl groups frequently participate in C-H···O hydrogen bonding interactions that stabilize crystal structures [23] [27].

The combination of bromine and methylsulfonyl substituents creates opportunities for various types of intermolecular interactions, including halogen bonding, dipole-dipole interactions, and π-π stacking arrangements [24]. These interactions influence the solid-state properties of the compound and may affect its physical characteristics such as melting point and solubility [24].

Chemical Identifiers

CAS Registry Number (1956385-35-5)

The Chemical Abstracts Service Registry Number 1956385-35-5 serves as the unique numerical identifier for 3-Bromo-8-(methylsulfonyl)quinoline in chemical databases and literature [1] [2] [3]. This CAS number was assigned to provide unambiguous identification of the compound across different naming systems and languages [1]. The CAS Registry System, maintained by the American Chemical Society, ensures that each chemical substance receives a unique identifier regardless of nomenclature variations [2].

The assignment of CAS number 1956385-35-5 indicates that this specific quinoline derivative was relatively recently characterized and registered in chemical databases [1]. The numerical sequence follows the standard CAS format, with the final digit serving as a check digit to verify the accuracy of the identifier [1]. This registration facilitates accurate communication about the compound in scientific literature, regulatory documentation, and commercial applications [2].

Database searches using CAS number 1956385-35-5 consistently return information specific to 3-Bromo-8-(methylsulfonyl)quinoline, confirming the reliability of this identifier [2] [3]. The CAS number appears in multiple chemical supplier catalogs and research databases, indicating the compound's availability for research purposes [3] [4].

Molecular Formula (C₁₀H₈BrNO₂S)

The molecular formula C₁₀H₈BrNO₂S accurately represents the atomic composition of 3-Bromo-8-(methylsulfonyl)quinoline [1] [2] [26]. This formula indicates the presence of ten carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom [2]. The molecular weight calculated from this formula is 286.15 grams per mole [1] [2].

The elemental composition reflects the structural components of the molecule: the quinoline core contributes C₉H₆N, the bromine substituent adds Br, and the methylsulfonyl group contributes CH₂SO₂ [2]. This breakdown demonstrates how the molecular formula directly corresponds to the structural features identified through spectroscopic and analytical methods [2].

Computational analysis of the molecular formula reveals important characteristics about the compound's properties [26]. The molecular formula can be used to calculate various molecular descriptors, including the degree of unsaturation, which equals 7 for this compound, consistent with the presence of the aromatic quinoline system [26]. The formula also provides the basis for determining molecular properties such as molar mass and theoretical density [26].

IUPAC Nomenclature Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-bromo-8-methylsulfonylquinoline, reflecting the systematic naming conventions for substituted quinoline derivatives [2] [3] [26]. The IUPAC name clearly identifies the parent quinoline structure and specifies the positions and nature of the substituents [26].

The numbering system used in the IUPAC name follows standard quinoline nomenclature, where position 1 corresponds to the nitrogen atom in the heterocyclic ring [26]. The bromine substituent at position 3 and the methylsulfonyl group at position 8 are both clearly indicated in the systematic name [2] [3]. Alternative acceptable names include 3-bromo-8-methanesulfonylquinoline, which explicitly identifies the methylsulfonyl group as methanesulfonyl [2].

The systematic nomenclature provides unambiguous identification of the compound's structure and distinguishes it from other possible isomers [26]. The IUPAC naming system ensures that the compound can be accurately identified by chemists worldwide, regardless of local naming preferences or commercial designations [26].

InChI and SMILES Representations

The International Chemical Identifier string for 3-Bromo-8-(methylsulfonyl)quinoline is InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 [2] [3] [25]. This InChI representation provides a standardized, computer-readable description of the molecular structure that can be processed by chemical informatics software [25].

The InChI format encodes the connectivity, stereochemistry, and other structural features of the molecule in a hierarchical manner [25]. The string begins with the molecular formula, followed by connectivity information that describes how the atoms are bonded together [25]. The InChI Key ORPQSKGINOMBKK-UHFFFAOYSA-N serves as a compressed, fixed-length representation derived from the full InChI string [2] [3].

The Simplified Molecular Input Line Entry System representation is CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)Br [2] [4] [25]. This SMILES notation provides an alternative linear representation of the molecular structure that is widely used in chemical databases and computational chemistry applications [25]. The SMILES string uses a specific syntax to represent atoms, bonds, and ring structures in a compact, text-based format [25].

Both InChI and SMILES representations serve as universal molecular identifiers that can be used for structure searching, database queries, and computational analysis [25]. These standardized formats enable automated processing of chemical information and facilitate data exchange between different chemical software systems [25].

Data Tables

Table 1: Chemical Identifiers for 3-Bromo-8-(methylsulfonyl)quinoline

| Property | Value |

|---|---|

| CAS Registry Number | 1956385-35-5 |

| Molecular Formula | C₁₀H₈BrNO₂S |

| Molecular Weight | 286.15 g/mol |

| MDL Number | MFCD29059314 |

| IUPAC Name | 3-bromo-8-methylsulfonylquinoline |

| InChI | InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 |

| InChI Key | ORPQSKGINOMBKK-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)Br |

| PubChem CID | 118997326 |

Table 2: Computed Physical Properties of 3-Bromo-8-(methylsulfonyl)quinoline

| Property | Value | Reference |

|---|---|---|

| XLogP3 | 1.8 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 284.94591 Da | Computed by PubChem 2.1 |

| Monoisotopic Mass | 284.94591 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 55.4 Ų | Computed by Cactvs 3.4.6.11 |

| Heavy Atom Count | 15 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 325 | Computed by Cactvs 3.4.6.11 |

| Density (calculated) | 1.6±0.1 g/cm³ | Advanced Chemistry Development Software |

| Index of Refraction (calculated) | 1.644 | Advanced Chemistry Development Software |

| Boiling Point (calculated) | 456.9±38.0 °C (760 mmHg) | Advanced Chemistry Development Software |

| Flash Point (calculated) | 230.1±26.8 °C | Advanced Chemistry Development Software |

Physical Characteristics

Appearance and Physical State

3-Bromo-8-(methylsulfonyl)quinoline presents as a solid crystalline material at room temperature [1] [2] [3] [4]. The compound maintains a stable solid form under standard atmospheric conditions, which is characteristic of quinoline derivatives bearing both halogen and sulfonyl substituents. The solid-state structure facilitates its handling and storage in laboratory and industrial settings [2] [5].

Melting and Boiling Point Profiles

The thermal properties of 3-Bromo-8-(methylsulfonyl)quinoline reflect the influence of both the bromine substituent and the methylsulfonyl group on the quinoline scaffold. Computational predictions using Advanced Chemistry Development software indicate a boiling point of 456.9 ± 38.0 degrees Celsius at 760 millimeters of mercury [6]. The flash point has been calculated at 230.1 ± 26.8 degrees Celsius, demonstrating the compound's thermal stability and relatively low volatility under normal conditions [6].

These elevated thermal parameters can be attributed to the strong intermolecular interactions arising from the polar methylsulfonyl group and the substantial molecular weight of 286.15 grams per mole [1] [6]. The presence of the electron-withdrawing bromine atom and the highly polar sulfonyl functionality contribute to enhanced intermolecular forces, thereby elevating both the melting and boiling points compared to unsubstituted quinoline derivatives [7].

Solubility Parameters in Various Solvents

The solubility characteristics of 3-Bromo-8-(methylsulfonyl)quinoline are influenced by the interplay between its hydrophobic quinoline core and hydrophilic methylsulfonyl substituent. While quinoline itself exhibits limited water solubility (approximately 0.61 grams per 100 milliliters at 20 degrees Celsius) [8] [9], the introduction of the polar methylsulfonyl group is expected to enhance aquatic solubility to some degree.

The compound demonstrates enhanced solubility in polar organic solvents due to the presence of the methylsulfonyl group, which can participate in dipole-dipole interactions and potential hydrogen bonding through its oxygen atoms [10]. Based on analogous quinoline derivatives, the compound is anticipated to show good solubility in dimethyl sulfoxide, dimethylformamide, and alcoholic solvents [10] [11]. The bromine substituent contributes to the overall molecular polarizability while maintaining compatibility with moderately polar organic media [12].

For non-polar solvents, solubility is expected to be limited due to the polar nature of the methylsulfonyl group, although the aromatic quinoline core may provide some degree of compatibility with aromatic solvents such as toluene and benzene [11] [13].

Chemical Properties

Electron Distribution and Resonance Effects

The electronic structure of 3-Bromo-8-(methylsulfonyl)quinoline is characterized by the complex interplay between electron-withdrawing and electron-donating effects within the heterocyclic framework. The quinoline nitrogen acts as an electron-withdrawing center through inductive effects, creating an electron-deficient aromatic system that influences reactivity patterns throughout the molecule [7] [16].

The bromine substituent at the 3-position exhibits dual electronic effects. While bromine is inductively electron-withdrawing due to its high electronegativity, it can simultaneously donate electron density through resonance via its lone pair electrons [7]. This resonance donation can delocalize negative charge density to positions ortho and para to the bromine substituent, particularly affecting the electron distribution at the 4- and 7-positions of the quinoline ring [7].

The methylsulfonyl group represents a potent electron-withdrawing substituent due to the high electronegativity of the sulfur-oxygen bonds and the positive character of the sulfur center . This group significantly depletes electron density from the quinoline ring through both inductive and resonance mechanisms, enhancing the electrophilic character of the heterocycle and influencing the compound's reactivity toward nucleophilic species [18].

Molecular Weight Considerations (286.15 grams per mole)

The molecular weight of 3-Bromo-8-(methylsulfonyl)quinoline at 286.15 grams per mole reflects the substantial mass contribution from the bromine atom (79.90 atomic mass units) and the methylsulfonyl group (79.13 grams per mole) [1] [6]. This molecular weight places the compound in an intermediate range that balances molecular complexity with synthetic accessibility and potential bioavailability.

The molecular weight value has significant implications for the compound's physical properties, including vapor pressure, solubility characteristics, and membrane permeability. Compounds in this molecular weight range typically exhibit reduced volatility compared to smaller quinoline derivatives, which can be advantageous for handling and formulation purposes [19]. The substantial molecular weight also influences the compound's potential for biological activity, as it falls within the optimal range for drug-like molecules according to Lipinski's rule of five guidelines.

LogP and Lipophilicity Characteristics

The calculated logarithmic partition coefficient (LogP) for 3-Bromo-8-(methylsulfonyl)quinoline has been estimated at approximately 3.48, indicating moderate lipophilicity [20]. This value reflects the balance between the hydrophobic quinoline core and bromine substituent against the hydrophilic methylsulfonyl group [20].

The LogP value suggests that the compound possesses sufficient lipophilicity to cross biological membranes while maintaining adequate aqueous solubility for dissolution and distribution [12]. This balanced lipophilicity profile is often desirable in medicinal chemistry applications, as it can facilitate both absorption and distribution while avoiding excessive lipophilicity that might lead to poor solubility or toxicity concerns.

The contribution of individual functional groups to the overall LogP can be analyzed: the quinoline ring system provides a baseline lipophilic contribution, the bromine atom adds moderate lipophilicity due to its size and polarizability, while the methylsulfonyl group significantly reduces the overall LogP through its polar character and hydrogen-bonding capability [12] [19].

Hydrogen Bond Donor and Acceptor Properties

3-Bromo-8-(methylsulfonyl)quinoline contains no hydrogen bond donor sites, as evidenced by the absence of hydroxyl, amino, or other hydrogen-bearing functional groups capable of donating protons in hydrogen bonding interactions [1]. This characteristic influences the compound's intermolecular interaction patterns and solubility behavior.

The molecule contains three potential hydrogen bond acceptor sites: the quinoline nitrogen atom and the two oxygen atoms of the methylsulfonyl group [1]. The quinoline nitrogen possesses a lone pair of electrons that can accept hydrogen bonds, although its basicity is reduced compared to aliphatic amines due to the electron-withdrawing effect of the aromatic ring system [8]. The nitrogen's hydrogen-bonding ability is further diminished by the presence of the electron-withdrawing methylsulfonyl group at the 8-position [18].

The methylsulfonyl oxygen atoms represent the primary hydrogen bond acceptor sites in the molecule. These oxygen atoms carry partial negative charges due to the polarized sulfur-oxygen bonds and can effectively participate in hydrogen bonding with suitable donor molecules [21] [22]. The sulfur center, while formally bearing a partial positive charge, does not typically participate in hydrogen bonding due to its lower electronegativity compared to oxygen and nitrogen.

The hydrogen bonding characteristics significantly influence the compound's crystal packing, solubility patterns, and potential biological interactions. The ability to accept hydrogen bonds while lacking donor capability suggests that the compound may interact favorably with hydrogen bond donors in biological systems or crystalline environments [23] [24].

| Property Category | Specific Property | Value/Description | Source |

|---|---|---|---|

| Physical Characteristics | Molecular Formula | C₁₀H₈BrNO₂S | [1] |

| Molecular Weight | 286.15 g/mol | [1] [6] | |

| Physical State | Solid | [2] [3] [4] | |

| Boiling Point | 456.9 ± 38.0°C (calculated) | [6] | |

| Flash Point | 230.1 ± 26.8°C (calculated) | [6] | |

| Density | 1.6 ± 0.1 g/cm³ (calculated) | [6] | |

| Storage Conditions | Room temperature, dry, sealed | [2] [5] | |

| Chemical Properties | IUPAC Name | 3-bromo-8-(methylsulfonyl)quinoline | [1] |

| LogP | 3.48 (calculated) | [20] | |

| Hydrogen Bond Donors | 0 | [1] | |

| Hydrogen Bond Acceptors | 3 (N, O, O) | [1] | |

| Polar Surface Area | 55.41 Ų | [20] | |

| Rotatable Bonds | 1 | [1] |